molecular formula C19H22O6 B13129185 Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Cat. No.: B13129185
M. Wt: 346.4 g/mol
InChI Key: VZIKCNTXYZZZND-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a polyfunctionalized naphthoate ester characterized by a naphthalene backbone substituted with acetyloxy (acetoxy), isopropyl, methoxy, and methyl ester groups. This compound is structurally complex, with the acetoxy group at position 4, isopropyl at position 8, and methoxy groups at positions 6 and 5.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 4-acetyloxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate

InChI

InChI=1S/C19H22O6/c1-10(2)17-14-7-12(19(21)24-6)8-15(25-11(3)20)13(14)9-16(22-4)18(17)23-5/h7-10H,1-6H3

InChI Key

VZIKCNTXYZZZND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exerts its effects involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate can be analyzed based on substituent variations, physicochemical properties, and commercial availability. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Methyl 4-Hydroxy-8-Isopropyl-6,7-Dimethoxy-2-Naphthoate

  • Key Difference : The hydroxyl group (-OH) at position 4 replaces the acetoxy (-OAc) group in the target compound.
  • Impact :

  • Solubility : The hydroxyl group increases polarity compared to the acetoxy group, enhancing water solubility but reducing lipid permeability.
  • Stability : The hydroxyl group is more prone to oxidation and hydrogen bonding, whereas the acetoxy group offers steric protection and improved stability under acidic/basic conditions .
    • Commercial Status : Available in multiple quantities (1g: €1,560; 100mg: €509) .

Ethyl 6-(4-Benzylpiperazin-1-yl)Picolinate

  • Key Difference : A pyridine-based ester with a benzylpiperazine substituent, structurally distinct from the naphthalene backbone of the target compound.
  • Impact :

  • Reactivity : The picolinate ester and benzylpiperazine group may confer different biological activity (e.g., receptor binding) compared to the naphthoate scaffold.
    • Commercial Status : Discontinued (1g and 500mg) .

Physicochemical and Commercial Comparison

Property/Compound This compound Methyl 4-Hydroxy-8-Isopropyl-6,7-Dimethoxy-2-Naphthoate Ethyl 6-(4-Benzylpiperazin-1-yl)Picolinate
Functional Group at Position 4 Acetoxy (-OAc) Hydroxyl (-OH) N/A (picolinate scaffold)
Backbone Structure Naphthalene Naphthalene Pyridine
Lipophilicity (Predicted) High (logP ~3.5–4.0) Moderate (logP ~2.5–3.0) Moderate (logP ~2.0–2.5)
Commercial Availability Discontinued Available Discontinued
Price (1g) N/A €1,560 N/A

Key Findings and Limitations

  • Substituent-Driven Properties : The acetoxy group enhances stability and lipophilicity but reduces commercial viability compared to the hydroxyl analog.
  • Data Gaps: Limited peer-reviewed studies on the biological or synthetic applications of this compound were identified in the provided evidence. Further experimental data on its reactivity, toxicity, and pharmacokinetics are needed.

Biological Activity

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antitumor, antimicrobial, and antioxidative properties, supported by relevant research findings and case studies.

  • Molecular Formula : C17H20O5
  • Molecular Weight : 304.34 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has demonstrated that this compound exhibits significant growth inhibitory effects against various tumor cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell Line IC50 (µg/mL) Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The results indicate that this compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown notable antimicrobial activity. It was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus1000Bactericidal
Escherichia coli500Bacteriostatic
Candida albicans800Fungicidal

These findings suggest that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Antioxidative Properties

The antioxidative capacity of this compound was assessed through various assays measuring radical scavenging activity. The compound demonstrated significant free radical scavenging activity comparable to standard antioxidants.

Assay Method IC50 (µg/mL) Standard Used
DPPH Radical Scavenging45Ascorbic Acid
ABTS Radical Scavenging50Trolox

This antioxidative activity indicates potential health benefits in preventing oxidative stress-related diseases.

Case Studies

  • Antitumor Efficacy in Animal Models : A study investigated the effects of this compound on tumor growth in mice. Results showed a significant reduction in tumor size after treatment compared to control groups, indicating its potential as an antitumor agent.
  • Synergistic Effects with Other Compounds : Research explored the synergistic effects of this compound with conventional antibiotics against resistant bacterial strains. The combination therapy resulted in lower MIC values than those observed with individual treatments, suggesting enhanced efficacy.

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